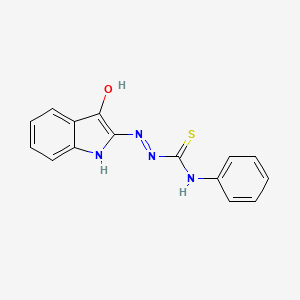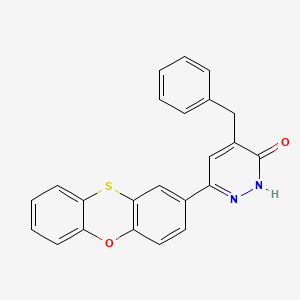![molecular formula C15H14N4 B12910030 2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile CAS No. 63499-91-2](/img/structure/B12910030.png)
2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((1H-Indol-3-yl)methyl)-2-amino-4-methyl-1H-pyrrole-3-carbonitrile is a complex organic compound that features both indole and pyrrole moieties. These heterocyclic structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((1H-Indol-3-yl)methyl)-2-amino-4-methyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of indole-3-carboxaldehyde with a suitable amine, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in refluxing toluene.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development .
Medicine: The compound’s derivatives have shown promise in preclinical studies for the treatment of cancer, microbial infections, and neurological disorders .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-((1H-Indol-3-yl)methyl)-2-amino-4-methyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to enzymes and receptors, modulating their activity. The compound can also participate in electron transfer reactions, influencing cellular redox states .
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to neurotransmitter receptors, affecting signal transduction.
Pathways: Modulation of oxidative stress pathways and apoptosis.
Comparison with Similar Compounds
Indole-3-carboxaldehyde: Shares the indole moiety but lacks the pyrrole structure.
2-Amino-4-methylpyrrole-3-carbonitrile: Contains the pyrrole moiety but lacks the indole structure.
Uniqueness: The combination of indole and pyrrole moieties in 5-((1H-Indol-3-yl)methyl)-2-amino-4-methyl-1H-pyrrole-3-carbonitrile provides a unique scaffold that can interact with a wide range of biological targets. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
CAS No. |
63499-91-2 |
|---|---|
Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
2-amino-5-(1H-indol-3-ylmethyl)-4-methyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H14N4/c1-9-12(7-16)15(17)19-14(9)6-10-8-18-13-5-3-2-4-11(10)13/h2-5,8,18-19H,6,17H2,1H3 |
InChI Key |
BEGAQAITUNJLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)N)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



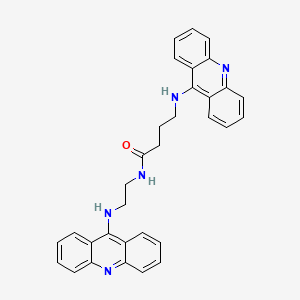

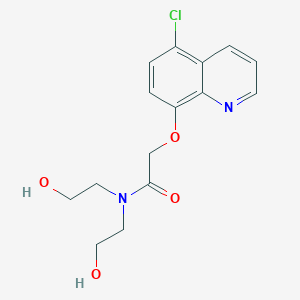
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)
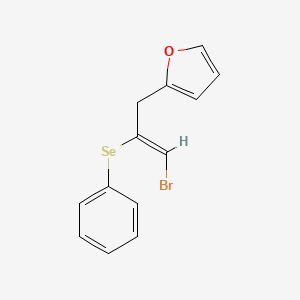
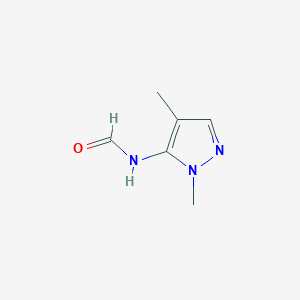
![2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol](/img/structure/B12909993.png)

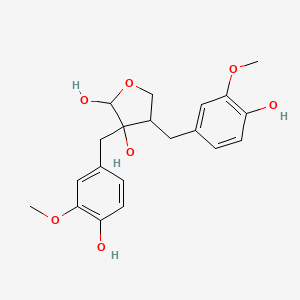
![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)
